molecular formula C12H11BrN2 B3059283 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- CAS No. 96517-98-5

2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-

Cat. No.: B3059283
CAS No.: 96517-98-5
M. Wt: 263.13 g/mol
InChI Key: FDZLIXVMGJIMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- is a derivative of bipyridine, a class of compounds known for their extensive use in coordination chemistry. This compound features a bromomethyl group at the 6-position and a methyl group at the 6’-position, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- typically involves the bromination of 6-methyl-2,2’-bipyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group, forming the desired bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a metal chelator in biological systems, which can help in understanding metal ion homeostasis and toxicity.

    Medicine: Explored for its role in the development of metal-based drugs, particularly in cancer therapy where metal complexes can act as cytotoxic agents.

    Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and molecular electronics.

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal, affecting its reactivity and catalytic activity. In biological systems, the compound can interact with metal ions, potentially disrupting metal-dependent processes and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- is unique due to the presence of both a bromomethyl and a methyl group, which allows for selective functionalization and diverse reactivity. This makes it a versatile intermediate for the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-(bromomethyl)-6-(6-methylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-4-2-6-11(14-9)12-7-3-5-10(8-13)15-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZLIXVMGJIMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466985
Record name 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96517-98-5
Record name 6-(Bromomethyl)-6′-methyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96517-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Reactant of Route 2
Reactant of Route 2
2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Reactant of Route 3
Reactant of Route 3
2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Reactant of Route 4
2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Reactant of Route 5
Reactant of Route 5
2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Reactant of Route 6
2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.